3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal
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Overview
Description
3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal is a synthetic steroidal compound with the molecular formula C24H38O4 and a molecular weight of 390.556 g/mol . This compound is characterized by its unique structure, which includes a cyclic ethylene acetal group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Formation of Cyclic Ethylene Acetal: The precursor undergoes a reaction with ethylene glycol in the presence of an acid catalyst to form the cyclic ethylene acetal group.
Hydroxylation: The intermediate product is then hydroxylated at the 3Beta and 17Beta positions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to steroid metabolism and hormone regulation.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of other steroidal drugs.
Mechanism of Action
The mechanism of action of 3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to various biological effects, including changes in metabolism, cell growth, and differentiation .
Comparison with Similar Compounds
3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal can be compared with other similar steroidal compounds, such as:
3Beta,17-Alpha-Dihydroxy-16-Methylenepregn-5-en-20-one: This compound has a similar structure but lacks the cyclic ethylene acetal group.
3,17-Dihydroxy-16-Methyl-(3Beta,16Beta)-pregn-5-en-20-one: This compound also shares structural similarities but differs in the position and configuration of the hydroxyl groups.
The uniqueness of this compound lies in its cyclic ethylene acetal group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H38O4 |
---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,16S,17R)-10,13,16-trimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C24H38O4/c1-15-13-20-18-6-5-16-14-17(25)7-9-21(16,2)19(18)8-10-22(20,3)24(15,26)23(4)27-11-12-28-23/h5,15,17-20,25-26H,6-14H2,1-4H3/t15-,17-,18+,19-,20-,21-,22-,24+/m0/s1 |
InChI Key |
KTFXIRVUIDXLOS-YEYQJJNWSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C5(OCCO5)C)O)C)C)O |
Canonical SMILES |
CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1(C5(OCCO5)C)O)C)C)O |
Origin of Product |
United States |
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